3-amino-2-propyl-4(3H)-quinazolinone
Overview
Description
3-amino-2-propyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 203.105862047 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactions
3-Amino-2-Propyl-4(3H)-Quinazolinone and its derivatives have been extensively studied in chemical synthesis. For instance, lithiation of this compound and its analogues with n-butyllithium and LDA has been performed, enabling the synthesis of various 2-substituted derivatives (Smith et al., 1996). These lithiated compounds react with different electrophiles to yield diverse substituted derivatives. This process provides access to a range of substituted 3-(methylamino)-2-alkyl-4(3H)-quinazolinones through a general procedure.
Biological Activities
This compound has been synthesized and evaluated for various biological activities. One study synthesized novel derivatives and screened them for antimicrobial activities (Ammar et al., 2011). Another research synthesized several 3-amino-4(3H)-quinazolinones and tested their anticonvulsant activity in mice (Kornet et al., 1983). Moreover, quinazolinone derivatives have demonstrated cytotoxic effects against cancer cell lines (Hassanzadeh et al., 2019).
Synthesis Methodologies
Innovative synthesis methodologies for 4(3H)-quinazolinone derivatives have been developed. Ultrasonic irradiation has been utilized for rapid and efficient synthesis, offering advantages like shorter reaction times and improved yields (Heravi et al., 2009). Another method involves a metal-free synthesis approach, which is efficient and environmentally friendly (Mirza, 2016).
Pharmacological Applications
This compound derivatives are significant in medicinal chemistry due to their broad range of pharmacological activities. These activities include antimalarial, antitumor, anticonvulsant, antimicrobial, and anti-inflammatory properties (He et al., 2014). Additionally, their synthesis and antibacterial activities have been investigated, showing significant efficacy against various bacterial strains (Osarumwense et al., 2021).
Properties
IUPAC Name |
3-amino-2-propylquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-5-10-13-9-7-4-3-6-8(9)11(15)14(10)12/h3-4,6-7H,2,5,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGQPWUJPOEWIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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